N-(3-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
Description
N-(3-Fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a synthetic derivative of the pyrrolo[2,1-b]quinazoline scaffold, characterized by a 9-oxo group and a 6-carboxamide substituent with a 3-fluorophenyl moiety. This core structure is structurally related to natural alkaloids like vasicine (peganine) and its derivatives, which exhibit diverse biological activities, including anti-inflammatory and antioxidant properties . The introduction of the 3-fluorophenyl group enhances lipophilicity and may influence binding interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
N-(3-fluorophenyl)-9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-12-3-1-4-13(10-12)20-17(23)11-6-7-14-15(9-11)21-16-5-2-8-22(16)18(14)24/h1,3-4,6-7,9-10H,2,5,8H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRUGWFHUWERBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)NC4=CC(=CC=C4)F)C(=O)N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, focusing on its biological activity as evidenced by various studies.
Chemical Structure and Properties
The compound belongs to the class of pyrroloquinazoline derivatives, characterized by a tetrahydropyrrolo structure fused with a quinazoline moiety. Its molecular formula is with a molecular weight of approximately 299.30 g/mol. The presence of the fluorine atom in the phenyl group is believed to enhance its biological activity.
Research indicates that compounds within this chemical class may exert their effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Some studies have shown that pyrroloquinazolines can inhibit specific enzymes involved in cancer progression and microbial infections.
- Interaction with Receptors : These compounds may also interact with various biological receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:
- In Vitro Studies : The compound showed effectiveness against various Gram-positive and Gram-negative bacteria. In particular, it was noted to have an inhibition zone of 12 mm against Staphylococcus aureus and an MIC value of 70 mg/mL against Escherichia coli .
| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 70 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary results suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and interfering with cell cycle progression.
- Cell Line Studies : In vitro assays revealed a dose-dependent reduction in cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating potential therapeutic applications .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. In studies assessing acetylcholinesterase (AChE) inhibition—an important target for Alzheimer's treatment—the compound exhibited promising results.
- AChE Inhibition : The compound demonstrated moderate AChE inhibitory activity compared to standard drugs used in Alzheimer’s therapy .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the compound's effectiveness against multi-drug resistant strains of bacteria. The results indicated that modifications in the chemical structure could enhance antimicrobial potency .
- Cancer Cell Line Evaluation : Another research effort focused on the anticancer properties of pyrroloquinazoline derivatives. The findings suggested that the introduction of specific substituents could significantly improve activity against various cancer types .
- Neuroprotective Potential : A recent pharmacological study indicated that compounds similar to this compound may protect neuronal cells from oxidative stress-induced damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Analogues
2.1.1. Deoxyvasicinone (1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-one)
- Structure : Lacks the 6-carboxamide and 3-fluorophenyl substituents.
- Activity : Found in Adhatoda vasica, exhibits mild antioxidant effects but lower bioactivity compared to fluorinated derivatives .
- Key Difference : The absence of the carboxamide group reduces binding affinity to enzymatic targets like butyrylcholinesterase .
7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
- Structure : Substituted with bromine at position 5.
Carboxamide Derivatives
2.2.1. N-[2-(Dimethylamino)ethyl]-11-oxopyrido[2,1-b]quinazoline-6-carboxamide (Compound 15)
N-Methyl-N-(1-methylpiperidin-4-yl)-9-oxo-pyrrolo[2,1-b]quinazoline-6-carboxamide
- Structure : Piperidinyl substituent instead of 3-fluorophenyl.
- Activity : Enhanced CNS penetration due to the basic piperidine group, making it a candidate for neuroprotective agents .
Fluorinated Derivatives
N-{3-[(6-Fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide
- Structure : Fluoro-substituted carbazole derivative.
- Activity : Shows moderate anti-inflammatory activity but lacks the quinazoline core, leading to different target specificity .
2.3.2. Target Compound vs. Vasicinone Metabolites
Data Tables
Table 2: Pharmacokinetic and Bioactivity Data
Key Findings and Insights
- Fluorine Impact: The 3-fluorophenyl group in the target compound enhances metabolic stability and target binding compared to non-fluorinated analogues like deoxyvasicinone .
- Carboxamide Role : The 6-carboxamide moiety is critical for enzymatic inhibition, as seen in its high butyrylcholinesterase activity (IC₅₀ = 12 nM) .
- Structural Flexibility : Pyrido[2,1-b]quinazoline derivatives (e.g., Compound 15) offer tunable solubility but require structural optimization for in vivo efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing N-(3-fluorophenyl)-9-oxo-pyrroloquinazoline derivatives, and what key reaction steps require optimization?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of pyrroloquinazoline cores followed by fluorophenyl substitution. Key steps requiring optimization include:
- Cyclization conditions : Temperature control (e.g., 80–120°C) and solvent selection (e.g., DMF or THF) to prevent side reactions .
- Amide coupling : Use of coupling agents like EDCl/HOBt for introducing the 3-fluorophenyl carboxamide group, with purity monitored via TLC and HPLC .
- Purification : Recrystallization or column chromatography to isolate the target compound, with yields influenced by solvent polarity .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon signals (e.g., carbonyl at ~170 ppm). Discrepancies in splitting patterns may indicate incomplete cyclization .
- IR Spectroscopy : Confirm the presence of amide C=O (1650–1700 cm⁻¹) and pyrroloquinazoline ring vibrations (1480–1550 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak) and fragmentation patterns to rule out impurities .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and stability of the pyrroloquinazoline core during synthesis?
- Methodological Answer :
- DFT Calculations : Model transition states for cyclization steps to identify energy barriers and optimize reaction pathways .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, particularly for polar aprotic solvents like DMSO .
- AI-Driven Reaction Design : Platforms like ICReDD integrate quantum chemistry and machine learning to propose optimal conditions (e.g., catalysts, solvents) based on existing reaction databases .
Q. How can researchers resolve contradictions in reported biological activity data for pyrroloquinazoline derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies, focusing on variables like assay type (e.g., enzyme inhibition vs. cell viability) and compound purity (>95% by HPLC) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing 3-fluorophenyl with 4-fluorophenyl) to isolate bioactivity contributors .
- Dose-Response Validation : Replicate conflicting studies under standardized conditions (e.g., IC₅₀ assays with controls for solvent interference) .
Q. What advanced reactor designs improve scalability for synthesizing this compound while maintaining yield?
- Methodological Answer :
- Flow Chemistry : Continuous reactors minimize side reactions via precise temperature/residence time control, particularly for exothermic amide couplings .
- Microwave-Assisted Synthesis : Accelerate cyclization steps (e.g., 30 minutes vs. 12 hours) with uniform heating to enhance reproducibility .
- In-Line Analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate formation .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies of this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀/IC₅₀ values .
- ANOVA with Post-Hoc Tests : Compare multiple derivatives’ bioactivities, adjusting for false discovery rates (e.g., Benjamini-Hochberg correction) .
- QSAR Modeling : Train models on molecular descriptors (e.g., logP, polar surface area) to predict untested analogs’ activities .
Q. How can researchers mitigate batch-to-batch variability during large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, solvent volume) via factorial designs to identify critical process parameters (CPPs) .
- Stability Studies : Assess intermediates’ shelf-life under varying storage conditions (e.g., humidity, temperature) to standardize starting materials .
- Quality-by-Design (QbD) : Define a design space for critical quality attributes (CQAs) like purity and particle size .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
